1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide
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Description
1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14N6OS and its molecular weight is 302.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar moieties, such as imidazole and thiophene, have been reported to interact with a wide range of targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The presence of the imidazole and thiophene moieties suggests that it may interact with its targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing their function.
Biochemical Pathways
Derivatives of imidazole and thiophene have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of the imidazole and thiophene moieties suggests that the compound may be highly soluble in organic solvents , which could influence its absorption and distribution. The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the specific enzymes present in the body.
Result of Action
Given the broad range of biological activities associated with imidazole and thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses.
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups, such as pyrazoles, triazoles, and thiophenes, have been shown to interact with various enzymes, proteins, and other biomolecules . For example, pyrazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-9-6-11(18(2)16-9)13(20)14-7-10-8-19(17-15-10)12-4-3-5-21-12/h3-6,8H,7H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMAMNCEPNYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.